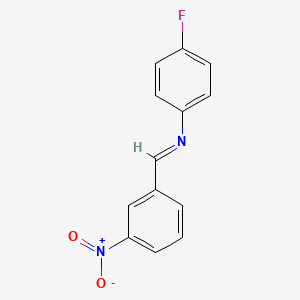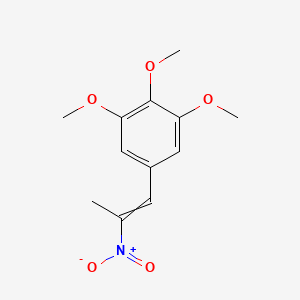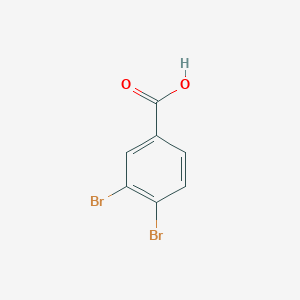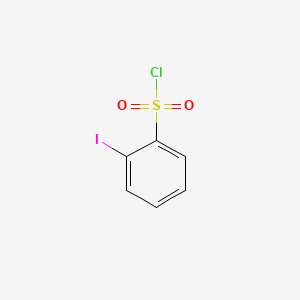
(4-Fluorofenil)(3-nitrobencilideno)amina
Descripción general
Descripción
The compound "(4-Fluorophenyl)(3-nitrobenzylidene)amine" is a molecule that can be presumed to have significant chemical and biological properties due to the presence of both a fluorophenyl and a nitrobenzylidene moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with other reactive species. For instance, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been investigated, showing that amino compounds can form fluorescent derivatives . Another study describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for the synthesis of various heterocyclic scaffolds, indicating the potential for creating complex structures from simple nitro and fluoro-containing precursors . These studies suggest that the synthesis of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" would likely involve the condensation of an appropriate amine with a nitrobenzylidene derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analysis, FT-IR, and UV-visible spectroscopy . These techniques provide detailed information about the bonding and geometry of the molecules. The solvatochromic behavior observed in the UV region for some compounds suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" may also exhibit interesting optical properties due to its molecular structure .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied extensively. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines suggests that reactions involving nitrobenzylidene derivatives can proceed through highly ordered transition states, which could also be relevant for the reactions of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" . Additionally, the reaction of amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene indicates that nucleophilic attack on carbon-carbon double bonds is possible, which could be a reaction pathway for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. The fluorogenic nature of some amines suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" might also serve as a fluorogenic agent, potentially useful in biochemical assays . The nonlinear optical properties of similar compounds imply that the compound of interest may also exhibit such properties, which could be valuable in the development of optical materials .
Aplicaciones Científicas De Investigación
Inmovilización de Biomoléculas
(4-Fluorofenil)(3-nitrobencilideno)amina: se utiliza en la inmovilización de biomoléculas en superficies de polímeros . Este proceso es crucial para diversos ensayos bioquímicos y síntesis químicas. El compuesto actúa como un fotoentrecruzador que forma un enlace covalente entre las biomoléculas y los polímeros tras la irradiación con luz, lo que permite la unión estable de enzimas, anticuerpos y otras proteínas a soportes sólidos.
Bioconjugación
La capacidad del compuesto para actuar como fotoentrecruzador también se extiende a la bioconjugación . Esto implica la unión covalente de dos biomoléculas, lo cual es una técnica fundamental en el desarrollo de biosensores, sistemas de administración de fármacos y herramientas de diagnóstico. La especificidad y la estabilidad del enlace son de suma importancia, y This compound proporciona un método fiable para lograrlo.
Ingeniería de Superficies
La ingeniería de superficies es otro campo en el que This compound encuentra aplicación . Puede modificar las propiedades de la superficie de los materiales para mejorar su interacción con los sistemas biológicos. Esto es particularmente útil para crear recubrimientos biocompatibles para implantes y dispositivos médicos.
Diagnóstico Rápido
En el ámbito del diagnóstico rápido, This compound se utiliza para la inmovilización rápida y eficiente de agentes de diagnóstico en varias plataformas . Esto acelera el desarrollo de kits de diagnóstico en el punto de atención que son esenciales para la detección y el manejo oportunos de las enfermedades.
Marcado de Fotoafinidad
Históricamente, el compuesto se ha utilizado para el marcado de fotoafinidad, un método para estudiar las interacciones moleculares dentro de las células . Al incorporar el fotoentrecruzador en una pequeña molécula que interactúa con una proteína diana, los investigadores pueden utilizar la luz para activar el compuesto, creando un enlace covalente que etiqueta la proteína. Esta técnica ayuda a comprender las funciones e interacciones de las proteínas.
Investigación en Ciencia de Materiales
En la ciencia de los materiales, This compound contribuye al desarrollo de nuevos materiales con propiedades mejoradas . Su naturaleza reactiva permite que se incorpore a los polímeros, alterando sus características para aplicaciones específicas, como una mayor durabilidad o una mejor estabilidad térmica.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQIRTJULHMQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359461 | |
| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3382-80-7 | |
| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (4-Fluorophenyl)(3-nitrobenzylidene)amine a promising candidate for nitrification inhibition?
A1: The study [] highlights that (4-Fluorophenyl)(3-nitrobenzylidene)amine demonstrated significant nitrification inhibition (NI) with a remarkable 91-96% inhibition rate. While the exact mechanism of action wasn't explored in this particular study, this level of activity suggests its potential as a nitrification inhibitor. Further research can explore its interaction with the nitrification process and its potential for agricultural applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)
![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)





